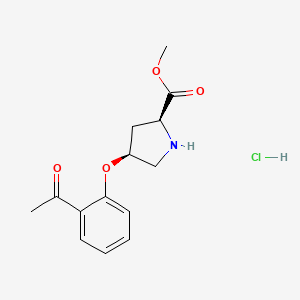
N1-(6-chloropyrimidin-4-yl)-N3,N3-dimethylpropane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N’-(6-Chloro-pyrimidin-4-yl)-N,N-dimethyl-propane-1,3-diamine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro-substituted pyrimidine ring and a dimethylated propane-1,3-diamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-Chloro-pyrimidin-4-yl)-N,N-dimethyl-propane-1,3-diamine typically involves the reaction of 6-chloro-pyrimidine-4-amine with N,N-dimethyl-1,3-diaminopropane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(6-Chloro-pyrimidin-4-yl)-N,N-dimethyl-propane-1,3-diamine may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for scalability, cost-effectiveness, and environmental considerations. Industrial production methods may also include purification steps to ensure the final product meets the required purity standards.
化学反応の分析
Types of Reactions
N’-(6-Chloro-pyrimidin-4-yl)-N,N-dimethyl-propane-1,3-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states or reduced forms.
Condensation Reactions: The diamine moiety can react with carbonyl compounds to form imines or other condensation products.
Common Reagents and Conditions
Common reagents used in the reactions of N’-(6-Chloro-pyrimidin-4-yl)-N,N-dimethyl-propane-1,3-diamine include:
Nucleophiles: Amines, thiols, and other nucleophilic species.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, etc.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while oxidation and reduction reactions may produce different oxidation states or reduced forms of the compound.
科学的研究の応用
N’-(6-Chloro-pyrimidin-4-yl)-N,N-dimethyl-propane-1,3-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial applications.
作用機序
The mechanism of action of N’-(6-Chloro-pyrimidin-4-yl)-N,N-dimethyl-propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The chloro-substituted pyrimidine ring and the dimethylated propane-1,3-diamine moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Some similar compounds to N’-(6-Chloro-pyrimidin-4-yl)-N,N-dimethyl-propane-1,3-diamine include:
- 4-Amino-6-chloropyrimidine
- 6-Chloro-pyrimidin-4-yl)-piperidin-4-yl-amine
- N-(6-Chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine
Uniqueness
N’-(6-Chloro-pyrimidin-4-yl)-N,N-dimethyl-propane-1,3-diamine is unique due to its specific combination of a chloro-substituted pyrimidine ring and a dimethylated propane-1,3-diamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
1220176-91-9 |
|---|---|
分子式 |
C9H15ClN4 |
分子量 |
214.69 g/mol |
IUPAC名 |
N-(6-chloropyrimidin-4-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C9H15ClN4/c1-14(2)5-3-4-11-9-6-8(10)12-7-13-9/h6-7H,3-5H2,1-2H3,(H,11,12,13) |
InChIキー |
MHIXTTKAEOJKIV-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC1=CC(=NC=N1)Cl |
正規SMILES |
CN(C)CCCNC1=CC(=NC=N1)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1424655.png)

![3-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424657.png)

![Methyl (2S,4S)-4-[(5-bromo[1,1'-biphenyl]-2-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424660.png)

![Methyl 2-[(3-piperidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1424664.png)
![Methyl 4-[(4-piperidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1424667.png)

![Methyl (2S,4S)-4-[(5-chloro-8-quinolinyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424670.png)



![Methyl (2S,4S)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424677.png)
